Zirconium octoate

Oxidative polymerization Alkyd coatings Lead replacement

Zirconium octoate (CAS 22464-99-9), chemically tetrakis(2-ethylhexanoate)zirconium, is a metal carboxylate belonging to the organozirconium compound class. It is typically supplied as a solution in mineral spirits or aliphatic hydrocarbons, exhibiting solubility in organic solvents, which renders it suitable for homogeneous catalysis and crosslinking applications.

Molecular Formula C32H64O8Zr
Molecular Weight 668.1 g/mol
Cat. No. B13400492
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameZirconium octoate
Molecular FormulaC32H64O8Zr
Molecular Weight668.1 g/mol
Structural Identifiers
SMILESCCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.CCCCCCCC(=O)O.[Zr]
InChIInChI=1S/4C8H16O2.Zr/c4*1-2-3-4-5-6-7-8(9)10;/h4*2-7H2,1H3,(H,9,10);
InChIKeyNKWYNUVSOUOQRV-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Zirconium Octoate 22464-99-9: Technical Profile and Procurement Considerations for Catalysis and Coatings


Zirconium octoate (CAS 22464-99-9), chemically tetrakis(2-ethylhexanoate)zirconium, is a metal carboxylate belonging to the organozirconium compound class [1]. It is typically supplied as a solution in mineral spirits or aliphatic hydrocarbons, exhibiting solubility in organic solvents, which renders it suitable for homogeneous catalysis and crosslinking applications [2]. Key properties include a molecular weight of approximately 668-703 g/mol, a zirconium content typically ranging from 6% to 24% depending on grade, and a density around 0.83-1.05 g/cm³ [1]. This compound functions primarily as an auxiliary drier in oxidative alkyd coatings and as a catalyst in polyurethane and silicone resin systems [3][4].

Why Zirconium Octoate Cannot Be Directly Substituted with Other Metal Octoates or Catalysts


Direct substitution of zirconium octoate with seemingly similar metal carboxylates—such as cobalt, lead, zinc, or tin octoates—is technically flawed due to divergent catalytic mechanisms, reaction selectivity, and resultant film properties [1]. While cobalt octoate acts as a primary surface drier (oxidation catalyst) and tin compounds like DBTDL are potent gelation catalysts, zirconium octoate functions primarily as a through-drier (polymerization catalyst) and balanced crosslinker [2][3]. This mechanistic distinction manifests in quantifiable differences in through-drying time, yellowing index (Δb), hydrolytic stability, and compatibility with waterborne systems [4][5]. A formulator attempting a 1:1 replacement based solely on metal content or cost will encounter performance failures, including surface wrinkling, incomplete cure, or premature film degradation [6]. The following evidence quantifies these non-interchangeable characteristics.

Quantitative Differentiation: Zirconium Octoate vs. Lead, Cobalt, Tin, and Zinc Alternatives


Zirconium Octoate vs. Lead Octoate: Superior Through-Drying Efficiency and Eliminated Toxicity

In a comparative study using linseed oil as a model for alkyd systems, zirconium octoate demonstrated higher polymerization efficiency compared to lead octoate under identical reaction conditions, with the explicit conclusion that zirconium is a more efficient through-drying catalyst [1]. This study establishes the mechanistic substitution ratio, and commercial guidelines corroborate this with a recommended 25% reduction in dosage when replacing lead octoate with zirconium octoate (i.e., using 75% of the lead octoate amount) . Furthermore, this substitution eliminates lead toxicity concerns, enabling compliance with modern heavy-metal regulations [2].

Oxidative polymerization Alkyd coatings Lead replacement

Zirconium Octoate vs. Cobalt Octoate: Balanced Through-Drying and Reduced Yellowing

Head-to-head performance analysis in alkyd paint formulations reveals a critical functional divergence: while cobalt octoate exhibits 'very fast' surface drying, it provides only 'moderate' through-drying. Conversely, zirconium octoate delivers 'fast' through-drying with a 'moderate' surface drying profile [1]. This translates into a quantitative reduction in film defects. Notably, zirconium octoate demonstrates a 'low' yellowing tendency compared to the 'medium-high' yellowing tendency of cobalt octoate, which is crucial for maintaining whiteness in decorative coatings over time [1][2]. Zirconium's mechanism is targeted toward internal film crosslinking (polymerization), complementing cobalt's surface oxidation catalysis [3].

Alkyd coatings Drying agents Color stability

Zirconium Octoate vs. DBTDL (Tin): Comparable Cure Speed with Superior Surface Quality and Color Stability

In two-component (2K) polyurethane systems, zirconium octoate was directly compared against dibutyltin dilaurate (DBTDL), tin octoate, and lead octoate. While DBTDL exhibited the fastest gel time (10 minutes) and final cure time (6 hours), zirconium octoate achieved a gel time of 14 minutes and a final cure time of 8 hours, which is commercially comparable [1]. Critically, zirconium octoate provided 'excellent' surface quality, outperforming the 'good' quality of DBTDL and 'slight blush' of tin octoate [1]. Additionally, zirconium-based catalysts offer lower toxicity and better long-term color stability, avoiding the yellowing and side reactions often associated with tin catalysts [2][3].

Polyurethane catalysis 2K coatings Non-toxic catalyst

Zirconium Octoate vs. Zinc Octoate: Divergent Functional Roles in Drier Synergism

A class-level functional comparison reveals that zirconium octoate and zinc octoate, while both classified as 'auxiliary driers,' address distinct formulation challenges. Zirconium octoate is an effective promoter of through-drying and improves film hardness, commonly used in combination with primary driers like cobalt [1][2]. In contrast, zinc octoate functions primarily to prevent rapid surface film formation, thereby mitigating wrinkling and improving overall through-drying by controlling the drying profile [2]. This indicates that while their end-goal of improving film integrity overlaps, their mechanistic pathways and optimal use cases are not interchangeable.

Auxiliary driers Film formation Coating additives

Enhanced Hydrolytic Stability and Crosslinking in Moisture-Cure Systems

Supporting evidence from material science indicates that zirconium octoate improves the hydrolytic stability of coatings by acting as a crosslinking agent and moisture scavenger [1]. By forming strong Zr-O-C bonds with resin functional groups, it creates a denser polymer network that resists degradation from water penetration, thereby reducing softening, loss of adhesion, and discoloration [1]. This performance attribute is a class-level benefit for zirconium-based crosslinkers compared to non-reactive driers or weaker Lewis acid catalysts that do not provide this structural reinforcement. The result is enhanced long-term durability in humid environments [1].

Hydrolytic stability Crosslinking Moisture-cure coatings

Recommended Procurement Scenarios for Zirconium Octoate Based on Verified Performance Data


Reformulation of Lead-Containing Alkyd Coatings for Regulatory Compliance

Procure zirconium octoate to directly replace lead octoate in alkyd-based paints and varnishes. Based on the evidence that zirconium is a more efficient polymerization catalyst and requires only 75% of the lead octoate dosage, formulators can achieve equivalent or superior through-drying performance while eliminating heavy-metal toxicity [1]. This substitution meets current environmental and health regulations without compromising film integrity, making it ideal for architectural and industrial maintenance coatings [2].

Formulating Non-Yellowing White and Light-Tint Decorative Coatings

Specify zirconium octoate as an auxiliary drier in combination with cobalt primary driers for white and pastel paints. The evidence confirms that zirconium octoate exhibits a 'low' yellowing tendency compared to the 'medium-high' tendency of cobalt octoate, thereby preserving whiteness and color fidelity over time [1]. This application leverages zirconium's through-drying capabilities to achieve a hard, durable, and color-stable finish for premium interior and exterior trim paints.

Replacement of Tin Catalysts in High-Quality 2K Polyurethane Coatings

Select zirconium octoate for 2K polyurethane clearcoats and topcoats where surface aesthetics, color stability, and regulatory pressure on organotin compounds are paramount. The evidence shows that while cure speed is marginally slower than DBTDL (14 min vs. 10 min gel time), zirconium octoate delivers 'excellent' surface quality and superior long-term color stability, avoiding blushing and yellowing [1]. This makes it the preferred catalyst for premium automotive refinish, furniture, and industrial coatings where a flawless, durable finish is non-negotiable.

Enhancing Hydrolytic Stability in Moisture-Resistant Industrial Coatings

Incorporate zirconium octoate into formulations for exterior architectural coatings, marine paints, and industrial maintenance systems exposed to high humidity or water immersion. Evidence indicates that zirconium octoate functions as a crosslinking agent, reinforcing the polymer network and scavenging moisture to improve hydrolytic stability [1]. This leads to reduced film softening, adhesion loss, and cracking, thereby extending service life in demanding environmental conditions.

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